molecular formula C22H25N3O4S B2630227 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 921555-25-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2630227
CAS No.: 921555-25-1
M. Wt: 427.52
InChI Key: NXDMPNUCYMKLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyridazinone-Based Compounds in Medicinal Chemistry

Pyridazinone derivatives have long been recognized for their versatility in drug discovery, particularly due to their ability to modulate diverse biological targets. Early studies highlighted their anti-inflammatory, analgesic, and anticancer properties, often attributed to interactions with enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterases (PDEs), and tyrosine kinases. For example, pyridazinone-based inhibitors of mitogen-activated protein kinase (MAPK) and poly(ADP-ribose) polymerase (PARP) have demonstrated potent antitumor activity by disrupting critical signaling pathways in cancer cells.

The pyridazinone scaffold’s adaptability is further exemplified in antiparasitic research. Recent efforts to develop proteasome inhibitors for Chagas disease identified pyridazinones as key candidates, with cryo-EM structures guiding the optimization of substituents for enhanced selectivity against Trypanosoma cruzi over human proteasomes. These studies underscore the scaffold’s capacity to achieve target-specific potency through rational design, a principle that informs the development of this compound.

Structural Significance of Sulfonamide Functional Groups

Sulfonamide groups are ubiquitous in medicinal chemistry, contributing to the efficacy of antibiotics, diuretics, and anticancer agents. Their structural features—including hydrogen-bonding capacity, metabolic stability, and tunable acidity—make them ideal for enhancing target engagement and pharmacokinetic properties. In the context of this compound, the 3,4-dimethylbenzenesulfonamide moiety likely serves dual roles:

  • Target Interaction : Sulfonamides often participate in hydrogen-bonding networks with enzymatic active sites. For instance, sulfonamide-containing inhibitors of carbonic anhydrase and dihydrofolate reductase exploit these interactions for high-affinity binding.
  • Pharmacokinetic Optimization : The sulfonamide group’s polarity may improve aqueous solubility, counterbalancing the lipophilic ethoxyphenyl and pyridazinone components. This balance is critical for achieving adequate oral bioavailability, as demonstrated in analogs with reduced P-glycoprotein-mediated efflux.

Rationale for Investigating Ethoxyphenyl-Substituted Pyridazinone Derivatives

The 4-ethoxyphenyl substituent in this compound is a deliberate structural choice informed by structure-activity relationship (SAR) studies. Ethoxy groups are known to modulate electronic and steric properties, influencing both target affinity and metabolic stability. For example:

  • Electron-Donating Effects : The ethoxy group’s electron-donating nature can enhance resonance stabilization within the pyridazinone ring, potentially increasing binding affinity to enzymatic targets.
  • Metabolic Resistance : Ethoxy substituents are less prone to oxidative metabolism compared to smaller alkoxy groups (e.g., methoxy), extending half-life in vivo.

In proteasome inhibitor research, fluorine substitutions at specific positions on the pyridazinone ring improved potency against T. cruzi by 10-fold. While the ethoxy group in this compound differs in electronic profile, its bulkier structure may optimize interactions with hydrophobic pockets in target proteins, a hypothesis supported by molecular modeling of related analogs.

Table 1: Key Structural Features and Hypothesized Roles in this compound

Structural Component Hypothesized Role Supporting Evidence
Pyridazinone core Base scaffold for target engagement (e.g., proteasome, kinase inhibition)
4-Ethoxyphenyl substituent Enhances lipophilicity and metabolic stability; modulates electronic properties
3,4-Dimethylbenzenesulfonamide Improves solubility; facilitates hydrogen bonding with target proteins

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-4-29-19-8-6-18(7-9-19)21-11-12-22(26)25(24-21)14-13-23-30(27,28)20-10-5-16(2)17(3)15-20/h5-12,15,23H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDMPNUCYMKLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O3SC_{21}H_{25}N_{5}O_{3}S with a molecular weight of 395.5 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H25N5O3S
Molecular Weight395.5 g/mol
CAS Number1235635-00-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Enzyme Inhibition:
It may inhibit key enzymes involved in metabolic pathways, thereby modulating cellular functions.

2. Receptor Interaction:
The compound can bind to specific receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

3. Gene Expression Modulation:
It influences the expression of genes related to immune response and cellular proliferation.

Antibacterial Activity

Recent studies have shown that derivatives of sulfonamides exhibit significant antibacterial properties. For example, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .

Anticancer Properties

Research indicates that pyridazinone derivatives can act as potential anticancer agents by targeting oxidative phosphorylation (OXPHOS). Compounds within this class have been shown to inhibit mitochondrial function and ATP production in cancer cells, leading to significant cytotoxicity . For instance, a closely related compound demonstrated an IC50 value of 0.58 μM against pancreatic cancer cells, suggesting that structural modifications can enhance potency .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific structural features are crucial for the biological activity of this compound:

  • Sulfonamide Group: Essential for maintaining antibacterial activity.
  • Pyridazinone Core: Critical for anticancer efficacy.
  • Substituents on the Aromatic Rings: Variations in these groups can significantly affect the binding affinity and selectivity towards biological targets.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Antibacterial Activity: A series of sulfone derivatives were synthesized and tested against Xanthomonas species, revealing promising antibacterial effects with EC50 values lower than traditional agents .
  • Anticancer Efficacy in Preclinical Models: A study reported that a related disulfonamide compound exhibited potent inhibition of Complex I in OXPHOS-dependent cancer models, leading to substantial tumor reduction in vivo .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Pyridazinone Core Derivatives

  • Target Compound : The 6-oxopyridazin-1(6H)-yl core is substituted with a 4-ethoxyphenyl group. The ethoxy moiety (-OCH$2$CH$3$) enhances lipophilicity compared to hydroxyl or benzyloxy groups.
  • Compound (5a): 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide features a benzyloxy (-OCH$2$C$6$H$_5$) substituent.

Sulfonamide Variations

  • Target Compound : The 3,4-dimethylbenzenesulfonamide group introduces steric hindrance and hydrophobicity, which may influence receptor binding or metabolic stability.
  • Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide contains a fluorinated aromatic system and an N-methyl sulfonamide. Fluorine atoms can improve bioavailability and membrane permeability compared to methyl groups .

Physicochemical Properties

Property Target Compound Compound (5a) Compound
Molecular Weight ~428 g/mol* Not reported 589.1 g/mol
Key Substituents 4-ethoxy, 3,4-dimethyl 3-benzyloxy Fluoro-chromen, N-methyl
Synthesis Conditions Likely K$2$CO$3$, DMF K$2$CO$3$, DMF, 5°C Pd catalyst, Na$2$CO$3$

*Estimated based on molecular formula C${22}$H${26}$N$3$O$4$S.

Research Findings and Implications

  • Substituent Effects: The 4-ethoxyphenyl group in the target compound may confer moderate lipophilicity (logP ~3.5–4.0), intermediate between ’s benzyloxy derivative (higher logP) and hydroxyl-substituted pyridazinones (lower logP).
  • Sulfonamide Role : The 3,4-dimethylbenzenesulfonamide group could enhance binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors .
  • Synthetic Challenges : Steric hindrance from the 3,4-dimethyl group may necessitate optimized coupling conditions, such as elevated temperatures or stronger bases (e.g., cesium carbonate) .

Q & A

Q. What are the critical synthetic steps and optimization strategies for preparing N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzenesulfonamide?

The synthesis involves three key steps:

Pyridazinone Core Formation : Cyclocondensation of 4-ethoxyphenyl hydrazine with a diketone precursor under reflux in ethanol to form the 6-oxopyridazine ring .

Ethyl Linker Introduction : Nucleophilic substitution using bromoethylamine in dimethylformamide (DMF) at 80°C to attach the ethyl spacer to the pyridazinone nitrogen .

Sulfonamide Coupling : Reacting 3,4-dimethylbenzenesulfonyl chloride with the intermediate amine in dichloromethane (DCM) using triethylamine as a base (0–5°C, 12 hours) .
Optimization : Use HPLC to monitor reaction progress (>95% purity) and reduce side products (e.g., sulfonamide overalkylation) by controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • HPLC : Employ a C18 column with a water-acetonitrile gradient (0.1% trifluoroacetic acid) to assess purity (>98%) .
  • NMR Spectroscopy : Confirm substituent positions via ¹H NMR (e.g., ethoxy group δ 1.35 ppm for -CH3, δ 4.02 ppm for -OCH2-) and ¹³C NMR (pyridazinone carbonyl at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C21H25N3O4S) with <2 ppm error .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Kinase Inhibition Assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC50 against kinases like EGFR or VEGFR2 .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with cisplatin as a positive control .

Advanced Research Questions

Q. How does the ethoxy group at the 4-position of the phenyl ring influence target binding compared to chloro or fluoro analogs?

  • Structure-Activity Relationship (SAR) : The ethoxy group’s electron-donating nature enhances π-π stacking in hydrophobic kinase pockets (e.g., EGFR’s ATP-binding site). Compare IC50 values:

    SubstituentEGFR IC50 (nM)VEGFR2 IC50 (nM)
    -OEt12 ± 1.528 ± 3.2
    -Cl18 ± 2.145 ± 4.1
    -F15 ± 1.835 ± 3.8
    Data derived from analogs in .
  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding stability .

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Measure bioavailability (%F) via LC-MS/MS after oral administration in rodents. Low %F (<20%) may explain efficacy gaps due to poor absorption .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) to detect Phase I/II metabolites (e.g., ethoxy demethylation) .
  • Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs .

Q. How can researchers optimize the compound’s selectivity to minimize off-target effects?

  • Proteome-Wide Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target kinases .
  • Structural Modifications : Introduce steric hindrance (e.g., bulkier substituents at the 3,4-dimethyl positions) to reduce non-specific binding .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance selectivity via targeted activation .

Methodological Considerations

Q. What strategies mitigate degradation of the pyridazinone ring during long-term stability studies?

  • Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation .
  • Formulation : Use lyophilized powders with cryoprotectants (e.g., trehalose) for aqueous solutions .

Q. How should dose-ranging studies be designed for in vivo toxicity assessments?

  • Acute Toxicity : Administer 10–100 mg/kg orally to Sprague-Dawley rats (n=6/group) over 14 days, monitoring ALT/AST levels and histopathology .
  • MTD Determination : Apply the 3+3 escalation protocol, starting at 10 mg/kg and doubling doses until ≥33% mortality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.